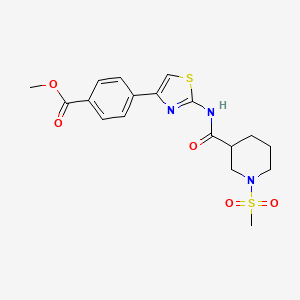

![molecular formula C20H23N3O7S2 B2497428 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898424-99-2](/img/structure/B2497428.png)

8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

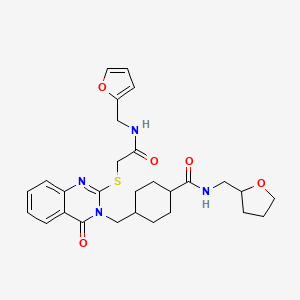

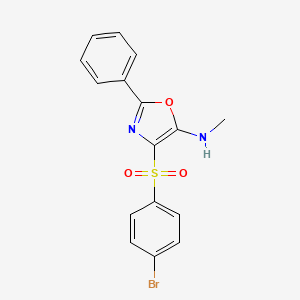

Spiro and diazaspiro compounds, including 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, represent a class of organic compounds known for their complex structures and significant pharmacological potential. Their synthesis and characterization are crucial for developing new materials and pharmaceutical agents.

Synthesis Analysis

The synthesis of diazaspiro compounds often involves multi-step reactions, starting from commercially available reagents. For instance, Ogurtsov and Rakitin (2020) reported a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, highlighting the versatility of such compounds in producing biologically active molecules (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

Structural and spectroscopic studies, such as those by Binkowska et al. (2001), provide detailed insights into the molecular configurations and interactions within spiro compounds. These analyses are foundational for understanding the compound's chemical behavior and reactivity (Binkowska et al., 2001).

Chemical Reactions and Properties

Spiro compounds can undergo a variety of chemical reactions, including cycloadditions and nucleophilic substitutions, owing to their functional groups and structural flexibility. The work by Rashevskii et al. (2020) on enhanced reactivity of spiro compounds in Castagnoli-Cushman reactions with imines showcases the chemical versatility of these molecules (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties of spiro and diazaspiro compounds, such as thermal stability and glass transition temperatures, are critical for their application in material science and pharmaceuticals. Ghosh et al. (2012) synthesized an energetic plasticizer, demonstrating the importance of understanding the thermal and rheological properties of such compounds (Ghosh et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's structure. Studies on the synthesis and reactivity of sulfur-containing spiro compounds by Reddy et al. (1993) provide insights into the chemical behavior and potential applications of these molecules (Reddy et al., 1993).

Applications De Recherche Scientifique

Supramolecular Arrangements

- The structure of related diazaspiro[4.5]decane derivatives has been studied to understand their role in supramolecular arrangements. These studies highlight the importance of substituents on the cyclohexane ring in forming dimers and ribbons within crystal structures (Graus et al., 2010).

NMR Studies for Configurational Assignment

- Research has been conducted on the relative configuration of diazaspiro[4.5]decane derivatives using NMR techniques. These studies are crucial for understanding the stereochemistry of these compounds (Guerrero-Alvarez et al., 2004).

Structure-Activity Relationship in Anticonvulsant Agents

- A series of diazaspiro[4.5]decane derivatives have been synthesized and evaluated for anticonvulsant activity. These studies contribute to understanding the structure-activity relationships in medicinal chemistry (Madaiah et al., 2012).

Synthesis of Diazaspiro Derivatives

- Research on the synthesis of various diazaspiro derivatives, including diazaspiro[4.5]decane, has provided insights into the development of novel compounds for potential therapeutic applications (Farag et al., 2008).

Crystallographic and Spectroscopic Analysis

- Detailed crystallographic and spectroscopic analyses of diazaspiro[4.5]decane derivatives have been conducted to determine their molecular structures, which are pivotal in the field of crystallography and materials science (Ismiyev et al., 2013).

Stereoselective Synthesis Techniques

- Innovative stereoselective synthesis methods have been developed for diazaspiro[4.5]decane derivatives. These techniques are significant for creating specific molecular configurations in pharmaceutical synthesis (Hernández-Ibáñez et al., 2020).

Theoretical Studies on Reaction Probabilities

- Theoretical comparisons of reactions involving diazaspiro[4.5]decane derivatives have been performed, providing valuable insights into the chemical reactivity and stability of these compounds (Yergaliyeva et al., 2022).

Hypoglycemic Activity Research

- Spiroimidazolidine-2,4-diones, similar in structure to diazaspiro[4.5]decane, have been synthesized and evaluated for hypoglycemic activity, contributing to the development of new treatments for diabetes (Iqbal et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methylphenyl)sulfonyl-8-(4-nitrophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O7S2/c1-16-2-6-19(7-3-16)32(28,29)22-14-15-30-20(22)10-12-21(13-11-20)31(26,27)18-8-4-17(5-9-18)23(24)25/h2-9H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGBBFRKBMEGIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)